molecular formula C14H23BrOSi B1618348 [4-(2-Bromoethyl)phenoxy](tert-butyl)dimethylsilane CAS No. 620600-61-5

[4-(2-Bromoethyl)phenoxy](tert-butyl)dimethylsilane

Cat. No. B1618348
CAS RN: 620600-61-5
M. Wt: 315.32 g/mol
InChI Key: QLDTWFPECLLJRN-UHFFFAOYSA-N
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Description

“4-(2-Bromoethyl)phenoxydimethylsilane” is a silane derivative . It has a molecular weight of 315.33 . The IUPAC name for this compound is (4- (2-bromoethyl)-2-methoxyphenoxy) (tert-butyl)dimethylsilane .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H25BrO2Si/c1-15 (2,3)19 (5,6)18-13-8-7-12 (9-10-16)11-14 (13)17-4/h7-8,11H,9-10H2,1-6H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule .


Physical And Chemical Properties Analysis

“4-(2-Bromoethyl)phenoxydimethylsilane” is a liquid at room temperature . It has a density of 1.115 g/mL at 25 °C and a boiling point of 70-75 °C at 2.5 mmHg .

Scientific Research Applications

  • Synthesis and Reactivity : A study by Demircan (2014) described the preparation of related compounds, including [3-(2-Bromocyclohex-2-enyloxy)prop-1-ynyl]-tert-butyl-dimethylsilane, for palladium-catalyzed intra-intermolecular cascade cross couplings. These couplings produce complex molecules like indene analogues, demonstrating the compound's utility in organic synthesis (Demircan, 2014).

  • Electrochemical Studies : Research by Richards et al. (1977) focused on the electrochemical oxidation of phenols, including 2,6-di-tert-butyl-4-isopropylphenol. This study provides insights into the electrochemical behavior of phenols, which can be relevant for understanding the properties of similar phenoxy compounds (Richards & Evans, 1977).

  • Fluorescence in Polymer Science : Fischer et al. (2013) reported the synthesis of heterodifunctional polyfluorenes from building blocks including bromo-phenyl(tri-tert-butyl-phosphine)palladium. The resulting nanoparticles exhibit bright fluorescence, indicating potential applications in materials science and nanotechnology (Fischer, Baier, & Mecking, 2013).

  • Organic Synthesis and Reactivity : Bovy and Rico (1993) described the synthesis of β-amino acids, starting with compounds such as (2E)-1,1-dimethylethyl-3-(5-pyrimidinyl)-2-propenoate, which shares structural similarities with 4-(2-Bromoethyl)phenoxydimethylsilane. This underscores its potential in the synthesis of complex organic molecules (Bovy & Rico, 1993).

  • Kinetics in Catalysis : Elavarasan et al. (2011) investigated the kinetics of phenol alkylation using tert-butyl alcohol. The study provides insights into reaction mechanisms and catalyst behavior, which can be relevant to reactions involving 4-(2-Bromoethyl)phenoxydimethylsilane (Elavarasan, Kondamudi, & Upadhyayula, 2011).

  • Polymer Degradation and Stability : Carloni et al. (1993) explored the reactions of phenoxy radicals with nitroxide, providing valuable information on the behavior of phenoxy compounds under oxidative conditions. This research is significant for understanding the stability and degradation pathways of phenoxy-based polymers (Carloni, Greci, Stipa, Rizzoli, Sgarabotto, & Ugozzoli, 1993).

Safety and Hazards

The compound is classified as an irritant . More detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

[4-(2-bromoethyl)phenoxy]-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BrOSi/c1-14(2,3)17(4,5)16-13-8-6-12(7-9-13)10-11-15/h6-9H,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDTWFPECLLJRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BrOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348401
Record name [4-(2-bromoethyl)phenoxy](tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Bromoethyl)phenoxy](tert-butyl)dimethylsilane

CAS RN

620600-61-5
Record name [4-(2-bromoethyl)phenoxy](tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of 2-(4-(tert-butyldimethylsilyloxy)phenyl)ethanol (1250 mg, 4.95 mmol) in acetonitrile (50 mL) and diethyl ether (25 mL) was sequentially added triphenylphosphine (3.44 mL, 14.8 mmol), 1H-imidazole (1011 mg, 14.8 μmol), and bromine (765 μl, 14.8 mmol). The clear solution was stirred at 23° C. for 18 h. The mixture was concentrated directly onto silica (20 g) under reduced pressure then purified on 120 grams of silica eluting with 0-5% EtOAc/Hexane. MS (ESI pos. ion) m/z (MH+): 315/317. Calc'd exact mass for C14H23BrOSi: 314. 1H NMR (400 MHz, Chloroform-d) δ ppm 0.19 (s, 6 H) 0.98 (s, 9 H) 3.08 (t, J=7.78 Hz, 2 H) 3.47-3.57 (m, 2 H) 6.78 (d, J=8.53 Hz, 2 H) 7.05 (d, J=8.53 Hz, 2 H).
Quantity
1250 mg
Type
reactant
Reaction Step One
Quantity
3.44 mL
Type
reactant
Reaction Step Two
Quantity
1011 mg
Type
reactant
Reaction Step Three
Quantity
765 μL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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